molecular formula C18H21ClN2O3S B3453351 N~1~-(4-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3453351
M. Wt: 380.9 g/mol
InChI Key: HJQZDBXMHNMSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP-52432, is a chemical compound that belongs to the class of glycine receptor antagonists. This compound has gained significant attention in the field of scientific research due to its potential applications in the study of neurological disorders and pain management.

Scientific Research Applications

CGP-52432 has been extensively studied for its potential applications in the field of neuroscience. It has been found to be a potent antagonist of glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system. Glycine receptors play a critical role in the modulation of pain, anxiety, and sleep. CGP-52432 has been shown to be effective in reducing pain and anxiety in animal models, making it a promising candidate for the development of new pain management drugs.

Mechanism of Action

CGP-52432 acts as a competitive antagonist of glycine receptors. It binds to the receptor site and prevents the binding of glycine, which is the endogenous ligand for the receptor. This leads to a decrease in the activity of the receptor and a reduction in inhibitory neurotransmission. As a result, CGP-52432 is able to reduce pain and anxiety in animal models.
Biochemical and Physiological Effects
CGP-52432 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the activity of glycine receptors in the spinal cord and brainstem, leading to a decrease in the transmission of pain signals. It has also been shown to reduce anxiety in animal models by modulating the activity of the amygdala, which is involved in the regulation of emotional responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of CGP-52432 is its potency as a glycine receptor antagonist. It has been shown to be effective at low concentrations, making it a valuable tool for studying the role of glycine receptors in neurological disorders and pain management. However, one of the limitations of CGP-52432 is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for the study of CGP-52432. One area of research is the development of new pain management drugs based on the compound. Another area of research is the study of the role of glycine receptors in neurological disorders such as epilepsy, schizophrenia, and Alzheimer's disease. Additionally, the development of new derivatives of CGP-52432 with improved pharmacological properties could lead to the development of more effective drugs for the treatment of neurological disorders and pain.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-13(2)14-4-10-17(11-5-14)21(25(3,23)24)12-18(22)20-16-8-6-15(19)7-9-16/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQZDBXMHNMSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide

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